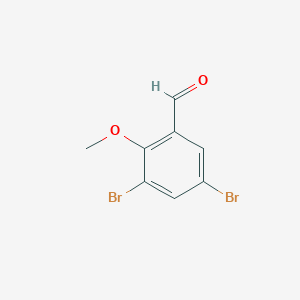

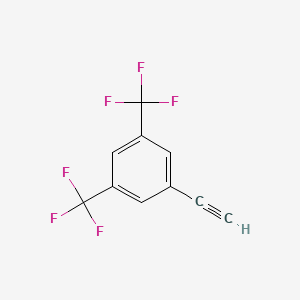

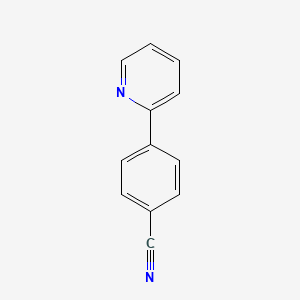

![molecular formula C21H26N2 B1348119 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane CAS No. 77415-72-6](/img/structure/B1348119.png)

2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane

Overview

Description

2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane is a synthetic compound belonging to the family of spirocyclic compounds. It is a colorless, crystalline solid that is soluble in organic solvents. It is a versatile compound with potential applications in organic synthesis, as well as in the development of new pharmaceuticals.

Scientific Research Applications

Synthesis and Modification

Improved Synthesis of 2,7-Diazaspiro[4.4] Nonane : This research outlines an enhanced synthesis process for 2,7-Diazaspiro[4.4] Nonane, utilizing malononitrile. The method is characterized by nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction, yielding higher efficiency and better product yield. The structures of intermediates and the product were confirmed through 1H NMR and Mass spectra (Ji Zhiqin, 2004).

Multicomponent Reactions

Isocyanide-based Multicomponent Reactions : A study demonstrated that changing the solvent from ethanol to dichloromethane and adjusting the order of reagent addition can lead to the formation of two distinct products from the same reactants. This highlights the versatile nature of multicomponent reactions in creating a variety of compounds efficiently (Ebrahim Soleimani et al., 2013).

Catalytic Reactions and Enantioselective Synthesis

Enantioselective Synthesis of Spiroindolines : The research involves a catalytic asymmetric cascade reaction to construct spiroindoline, a structure that includes 2,7-diazaspiro[4.4]nonane. This approach is notable for its diastereoselective and enantioselective results, offering a pathway to a variety of spiroindolines (Zhiqiang Pan et al., 2020).

Polymer Chemistry and Material Science

New Spirodilactam Polymers : A study describes polyether and poly(ether ketone)s containing the rigid 1,6-diazaspiro[4.4]nonane-2,7-dione core. These polymers are noted for their solubility, excellent thermo-oxidative stability, and desirable dielectric properties, highlighting their potential for various applications (Hui Zhou et al., 2006).

Drug Discovery and Medicinal Chemistry

Identification of Benzothiazinones as Antitubercular Agents : This research presents benzothiazinone derivatives with a 2-benzyl-2,7-diazaspiro[3.5]nonane moiety, showcasing strong in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. The study also discusses the pharmacokinetics and efficacy of these compounds, indicating their potential in tuberculosis treatment (A-peng Wang et al., 2020).

Properties

IUPAC Name |

2,7-dibenzyl-2,7-diazaspiro[4.4]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2/c1-3-7-19(8-4-1)15-22-13-11-21(17-22)12-14-23(18-21)16-20-9-5-2-6-10-20/h1-10H,11-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXWNSDBRUCWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CCN(C2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364033 | |

| Record name | 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77415-72-6 | |

| Record name | 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

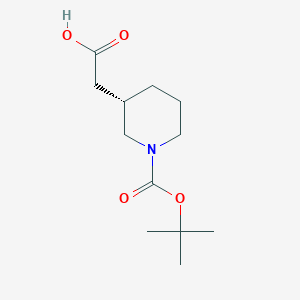

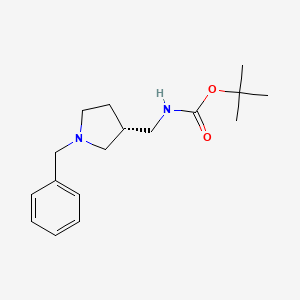

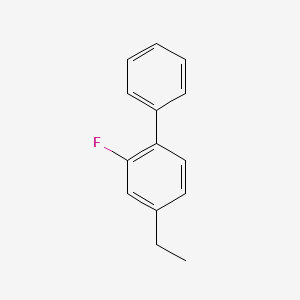

![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)

![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)